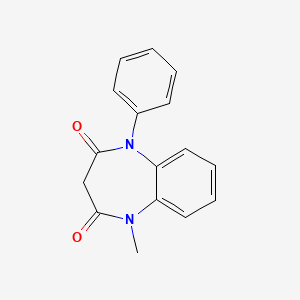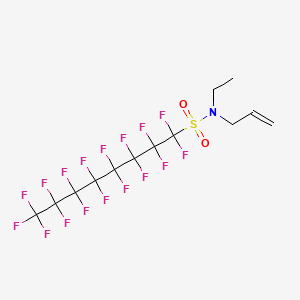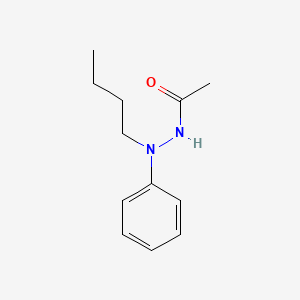
N'-Butyl-N'-phenylacetohydrazide
概要
説明
N’-Butyl-N’-phenylacetohydrazide is a chemical compound with the molecular formula C12H18N2O . It is a derivative of acetic acid and hydrazide .
Molecular Structure Analysis
The molecular structure of N’-Butyl-N’-phenylacetohydrazide is based on the molecular formula C12H18N2O . The exact structure would depend on the arrangement of these atoms and the bonds between them .Physical And Chemical Properties Analysis
N’-Butyl-N’-phenylacetohydrazide has a molecular weight of 206.28400 and a density of 1.035g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .科学的研究の応用
Larvicidal Activity
N'-Butyl-N'-phenylacetohydrazide derivatives have been explored for their larvicidal activity. A study by Song et al. (2016) investigated N-tert-butylphenyl thenoylhydrazide compounds, revealing their effectiveness against Culex pipiens pallens. These compounds were also identified as ecdysteroid agonists, showcasing potential as insect growth regulators (Song et al., 2016).
Antidiabetic Potential
Research by Nazir et al. (2018) involved the synthesis of N-substituted acetamides, including derivatives of this compound, which showed significant antidiabetic potential. This was evidenced by the inhibition of the α-glucosidase enzyme, highlighting their therapeutic relevance in diabetes management (Nazir et al., 2018).
Antimicrobial Properties
A study conducted by Karadeniz et al. (2018) synthesized a this compound derivative with noted antimicrobial activities. The research focused on the structural characterization and the minimal inhibitory concentration (MIC) against various microbes, demonstrating the compound's potential in antimicrobial applications (Karadeniz et al., 2018).
Insecticidal Activity
The insecticidal properties of this compound derivatives were explored in a study by Sawada et al. (2003). The research focused on synthesizing analogues by modifying the tert-butylhydrazine moieties and evaluating their insecticidal effectiveness against Spodoptera litura F, a common agricultural pest (Sawada et al., 2003).
Pharmaceutical Applications
Phenylacetic acid, related to this compound, is significant in pharmaceuticals, particularly in antibiotic production. Wasewar et al. (2015) studied the recovery of phenylacetic acid from waste, demonstrating its importance in the pharmaceutical industry (Wasewar et al., 2015).
Corrosion Inhibition
The role of butyl substituents, as seen in this compound, in corrosion inhibition was investigated by Bastidas et al. (1997). They studied n-butylamine derivatives as inhibitors for mild steel corrosion in hydrochloric acid, highlighting the industrial applications of these compounds (Bastidas et al., 1997).
Safety and Hazards
作用機序
Target of Action
N’-Butyl-N’-phenylacetohydrazide is a derivative of N’-Phenylacetohydrazide . The primary target of N’-Butyl-N’-phenylacetohydrazide is the Ebola virus (EBOV) . EBOV is a single-strand RNA virus belonging to the Filoviridae family, which has been associated with most Ebola virus disease outbreaks to date . The compound acts as a virus entry inhibitor, preventing EBOV infection in cells .
Mode of Action
The compound interacts with its target by inhibiting the interaction between the EBOV glycoproteins (GP) and the endosomal Niemann−Pick C1 (NPC1) protein . This interaction is crucial for the virus to enter the host cell . By inhibiting this interaction, N’-Butyl-N’-phenylacetohydrazide prevents the virus from entering the host cell, thereby inhibiting infection .
Biochemical Pathways
It is known that the compound inhibits the interaction between the ebov-gp and the npc1 protein, which is a crucial step in the ebov’s entry into the host cell . This suggests that the compound may affect the pathways involved in viral entry into the host cell.
Pharmacokinetics
The compound has been shown to have an improved pharmacokinetic profile compared to other n’-phenylacetohydrazide derivatives
Result of Action
The primary result of N’-Butyl-N’-phenylacetohydrazide’s action is the inhibition of EBOV infection in cells . By acting as a virus entry inhibitor, the compound prevents the virus from entering the host cell, thereby inhibiting infection .
生化学分析
Biochemical Properties
N’-Butyl-N’-phenylacetohydrazide plays a significant role in biochemical reactions, particularly in the determination of carbonyl compounds . It interacts with these compounds through its acetylhydrazide functional group, forming a hydrazone derivative. The nature of these interactions is primarily covalent bonding .
Cellular Effects
Given its role in the determination of carbonyl compounds, it may influence cell function by interacting with these compounds, which are often involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N’-Butyl-N’-phenylacetohydrazide involves the formation of a hydrazone derivative with carbonyl compounds .
Temporal Effects in Laboratory Settings
Given its role in the determination of carbonyl compounds, it may have long-term effects on cellular function, particularly if these compounds are involved in critical cellular processes .
Metabolic Pathways
N’-Butyl-N’-phenylacetohydrazide may be involved in metabolic pathways related to the metabolism of carbonyl compounds . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
特性
IUPAC Name |
N'-butyl-N'-phenylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-4-10-14(13-11(2)15)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRKZAWSFZEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471720 | |
| Record name | N'-Butyl-N'-phenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219828-75-8 | |
| Record name | N'-Butyl-N'-phenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



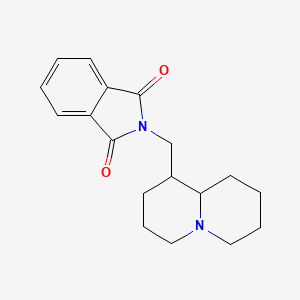
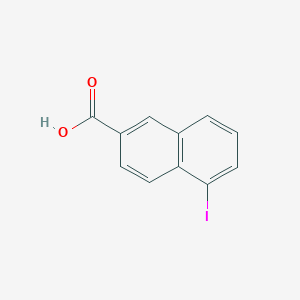
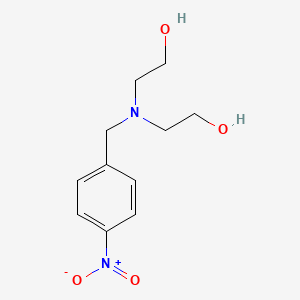
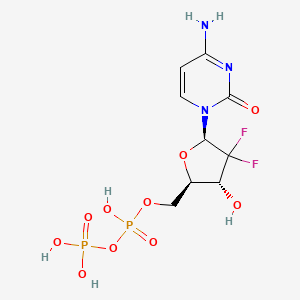

![8-oxo-5,6-dihydro-4H,8H-[1,2,5]oxadiazolo[3,4-c]pyrido[3,2,1-ij]quinolin-9-ium-9-olate](/img/structure/B3067039.png)

![5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3067052.png)
![5-Chloro-8-methyl-2,4,7-trioxo-1,3-diphenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067055.png)
![5-Chloro-1,3-dimethyl-2,4,7-trioxo-8-phenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067060.png)
![5-Chloro-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B3067061.png)
![N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea](/img/structure/B3067070.png)
